molecular formula C16H19NO4S B8415454 4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide

4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B8415454
M. Wt: 321.4 g/mol
InChI Key: DLYCFGKCALFDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-13-3-5-14(6-4-13)17-22(18,19)16-9-7-15(8-10-16)21-12-11-20-2/h3-10,17H,11-12H2,1-2H3

InChI Key

DLYCFGKCALFDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspention of NaH (2.2 mmol, 55-65% in oil) in dry dioxane (6 mL) was added 2-methoxyethanol (158 μl, 2 mmol). The mixture was stirred 1 h at room temperature. A solution of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide (265.3 mg, 1 mmol) in dry dioxane (2 mL) was added. The resulting mixture was heated 24 h at 100° C. Solvents were evaporated. NH4Cl saturated solution in water (5 mL) was added and the desired product was extracted with three portions of ethyl acetate (3×5 mL). Combined organic phases were dried over magnesium sulfate before filtering and removal of solvent. The desired product, e.g. 4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide was obtained as a colorless oil, in 77% purity by HPLC (MaxPlot detection between 230 and 400 nm). This intermediate was used in the next step without further purification.
Name
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
265.3 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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